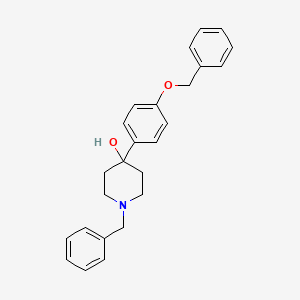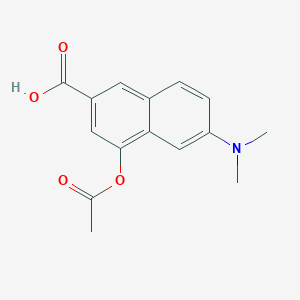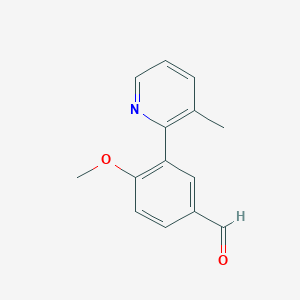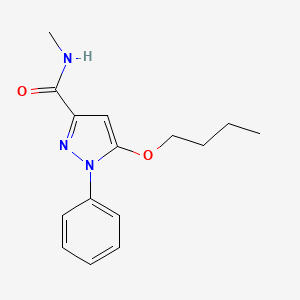
1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol is a chemical compound with the molecular formula C25H27NO2 and a molecular weight of 373.5 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities .
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol involves several steps. One common synthetic route includes the reaction of 4-(benzyloxy)benzaldehyde with benzylamine to form an imine intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired piperidin-4-ol derivative . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction . Major products formed from these reactions include various substituted piperidines and alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and ion channels .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-Benzyl-4-phenylpiperidin-4-ol: This compound has a similar structure but lacks the benzyloxy group, which may result in different biological activities and chemical properties.
1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol: This compound has a hydroxyethyl group instead of the benzyloxy group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to undergo diverse chemical reactions and exhibit a range of biological activities, making it a valuable tool in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C25H27NO2 |
|---|---|
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
1-benzyl-4-(4-phenylmethoxyphenyl)piperidin-4-ol |
InChI |
InChI=1S/C25H27NO2/c27-25(15-17-26(18-16-25)19-21-7-3-1-4-8-21)23-11-13-24(14-12-23)28-20-22-9-5-2-6-10-22/h1-14,27H,15-20H2 |
InChI-Schlüssel |
BNLAYTYSBRSPOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate](/img/structure/B13937546.png)







![2-[(1-Methyl-1H-imidazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13937584.png)
![2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride](/img/structure/B13937585.png)
